molecular formula C20H23BrN2O B14247137 N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide CAS No. 208184-69-4

N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide

Cat. No.: B14247137
CAS No.: 208184-69-4
M. Wt: 387.3 g/mol
InChI Key: HWTWCGBXKVKYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylpiperidine is acylated with 2-bromophenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom in the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include N-oxide derivatives or carboxylic acids.

    Reduction: Reduced forms of the acetamide group, such as amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide may have various applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-(2-chlorophenyl)acetamide
  • N-(1-Benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide
  • N-(1-Benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(1-Benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs.

Properties

CAS No.

208184-69-4

Molecular Formula

C20H23BrN2O

Molecular Weight

387.3 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-bromophenyl)acetamide

InChI

InChI=1S/C20H23BrN2O/c21-19-9-5-4-8-17(19)14-20(24)22-18-10-12-23(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,22,24)

InChI Key

HWTWCGBXKVKYFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC=C2Br)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.